molecular formula C12H8ClNO2 B1322954 2-(5-Chloropyridin-2-yl)benzoic acid CAS No. 1048912-89-5

2-(5-Chloropyridin-2-yl)benzoic acid

Cat. No.: B1322954
CAS No.: 1048912-89-5
M. Wt: 233.65 g/mol
InChI Key: CRTRPPBWTMUCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)benzoic acid typically involves the chlorination of a pyridine derivative followed by a coupling reaction with a benzenecarboxylic acid derivative. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the coupling reaction may be facilitated by a catalyst such as palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Chloropyridin-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-pyridinyl)benzenecarboxylic acid
  • 2-(5-Fluoro-2-pyridinyl)benzenecarboxylic acid
  • 2-(5-Methyl-2-pyridinyl)benzenecarboxylic acid

Uniqueness

2-(5-Chloropyridin-2-yl)benzoic acid is unique due to the presence of the chlorine atom in the pyridine ring, which can significantly influence its reactivity and binding properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

2-(5-chloropyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-8-5-6-11(14-7-8)9-3-1-2-4-10(9)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTRPPBWTMUCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.